METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Overview
Description
METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including a pyrazolidinone, furan, and benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolidinone Core: This step involves the reaction of phenylhydrazine with a suitable diketone to form the pyrazolidinone ring.
Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor such as a furfural derivative.
Benzoate Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolidinone ring can be reduced to form pyrazolidines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of pyrazolidines and alcohols.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}THIOPHEN-2-YL)BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.
METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}PYRIDIN-2-YL)BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activity that may not be present in its analogs .
Properties
IUPAC Name |
methyl 2-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-28-22(27)17-10-6-5-9-16(17)19-12-11-15(29-19)13-18-20(25)23-24(21(18)26)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,25)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFLTZCGVWDHJN-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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